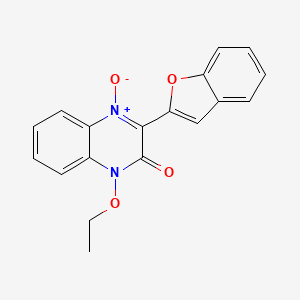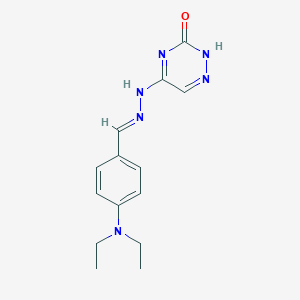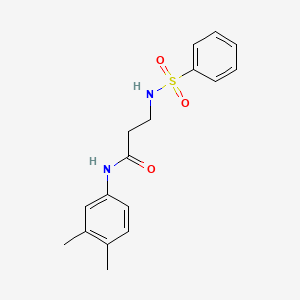
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It is a synthetic compound that was first synthesized in 1960 and has since become a widely used antibiotic due to its effectiveness against a broad range of bacteria.
Mecanismo De Acción
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole prevents the bacteria from multiplying and spreading.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain enzymes in the liver, as well as increase the excretion of certain electrolytes, such as potassium and sodium.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for testing the effectiveness of antibiotics against a wide range of bacteria. However, one limitation of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole is its potential to cause side effects in lab animals, which can affect the results of the experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole. One area of research could focus on developing new formulations of the drug that are more effective against antibiotic-resistant bacteria. Another area of research could focus on investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole as a treatment for other types of infections, such as viral infections. Additionally, research could be conducted on the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole to interact with other drugs, which could lead to new treatment options for certain conditions.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole involves the reaction of 4-chlorophenol with 2-amino-2-methyl-1-propanol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, which is then reacted with 4-methyl-1,3-thiazole-2-amine to form 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-20-13(16-9)17-12(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJSLTXZAVLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
